molecular formula C15H22N2 B1464844 {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine CAS No. 1286223-09-3

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine

Cat. No.: B1464844
CAS No.: 1286223-09-3
M. Wt: 230.35 g/mol
InChI Key: YTPVVJXNAPIVTL-QPJJXVBHSA-N
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Description

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine is a complex organic compound that features a piperidine ring substituted with a phenylprop-2-en-1-yl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenylprop-2-en-1-yl Group: This step involves the alkylation of the piperidine ring with a phenylprop-2-en-1-yl halide under basic conditions.

    Addition of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-yl group, converting it to a saturated alkyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry

In organic synthesis, {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group may facilitate binding to hydrophobic pockets, while the piperidine ring could interact with polar or charged regions of the target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share the core piperidine structure.

    Phenethylamines: Compounds like phenethylamine and its derivatives have structural similarities due to the phenylprop-2-en-1-yl group.

Uniqueness

What sets {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine apart is the combination of the piperidine ring with the phenylprop-2-en-1-yl and methanamine groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-7,15H,8-13,16H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVVJXNAPIVTL-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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